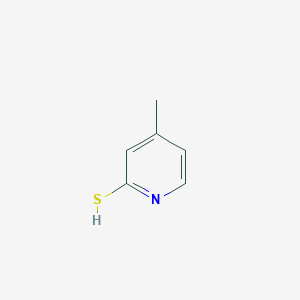

4-methylpyridine-2-thiol

描述

Significance and Research Context of Pyridine-Thiol Derivatives

Pyridine-thiol derivatives, including 4-methylpyridine-2-thiol, represent a significant class of heterocyclic compounds in chemical research. Their importance stems from the unique combination of a pyridine (B92270) ring and a thiol group, which imparts a range of useful properties and reactivities. These features make them versatile building blocks and ligands in numerous chemical applications. jchemrev.com

The dual functionality of a Lewis basic nitrogen atom within the pyridine ring and a soft sulfur donor in the thiol group allows these molecules to act as effective ligands in coordination chemistry. ontosight.ai They can coordinate to metal ions in various modes, most commonly as bidentate ligands, binding through both the nitrogen and sulfur atoms. This chelating ability is crucial for the formation of stable metal complexes, which are investigated for applications in catalysis, materials science, and medicinal chemistry. ontosight.aiontosight.ai For instance, pyridine-thiol ligands have been used to synthesize palladium complexes for catalytic allylic substitution and molybdenum complexes relevant to bioinspired chemistry. acs.orgbohrium.com

In organic synthesis, pyridine-thiols serve as key intermediates. ontosight.ai The thiol group can undergo reactions like oxidation to form disulfides or can be alkylated to produce thioethers. acs.org The pyridine ring itself can be further functionalized. This reactivity makes them valuable precursors for constructing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Pyridine derivatives, in general, are integral to medicinal chemistry, with many drugs containing this heterocyclic core. jchemrev.comorientjchem.org The specific properties endowed by the thiol group, such as its ability to interact with biological macromolecules, make pyridine-thiol derivatives attractive scaffolds in drug design.

Historical Perspective on the Study of this compound

The study of pyridine derivatives has a long history, with interest surging in the mid-20th century due to their prevalence in biologically active compounds. jchemrev.com Research into pyridine-thiols as a specific class gained momentum as chemists began to explore the unique properties conferred by the sulfur functionality. Early studies focused on the fundamental tautomerism between the thione and thiol forms, a characteristic feature of 2- and 4-mercaptopyridines. cdnsciencepub.comresearchgate.net

Investigations into the coordination chemistry of this compound appeared in the literature towards the end of the 20th century. A notable example from 1998 describes the synthesis and characterization of a "lantern type" heterobimetallic complex where four 4-methylpyridine-2-thiolate ligands bridge platinum(II) and cobalt(II) centers. rsc.org This work highlighted the ligand's ability to facilitate the creation of complex, multinuclear coordination compounds. rsc.org Around the same time, research into the synthesis of chiral pyridine thiols for use in asymmetric catalysis also emerged, demonstrating the broader utility of this class of ligands in sophisticated organic transformations. acs.org

The synthesis of 4-methylpyridine (B42270) itself is well-established, often produced from acetaldehyde (B116499) and ammonia, and it has long been recognized as a precursor for various commercially important chemicals, such as the antituberculosis drug isoniazid. wikipedia.org The development of methods to introduce the thiol group and further functionalize the molecule has evolved, driven by its potential in coordination chemistry and as an intermediate for specialized applications. orientjchem.orgrsc.org

Scope and Objectives of Current Research on this compound

Current research on this compound and related derivatives is multifaceted, targeting advancements in materials science, catalysis, and medicinal chemistry. The primary objectives are centered on exploiting the compound's unique structural and electronic properties to design novel functional molecules and materials.

A significant area of focus is its application as a ligand in coordination chemistry. Researchers are exploring the synthesis of new metal complexes with tailored properties. For example, studies have investigated its use in forming molybdenum and copper clusters, which are of interest for their potential catalytic activity and photophysical properties. bohrium.comnih.gov The objective is to create complexes that can act as catalysts for specific organic transformations or as functional components in materials with unique optical or electronic characteristics. ontosight.ai The ability of the thiol group to bridge multiple metal centers is particularly valuable for constructing polynuclear clusters. rsc.orgnih.gov

In materials science, pyridine-thiols are investigated as components for functional materials. Their ability to form complexes and self-assemble on surfaces makes them candidates for creating modified electrodes or nanoparticles with specific properties. ontosight.ai

Furthermore, this compound continues to be a relevant intermediate in the synthesis of complex organic molecules. Research is aimed at developing more efficient synthetic routes that utilize this compound as a building block for new pharmaceutical agents and other high-value chemicals. The electron-withdrawing or -donating nature of substituents on the pyridine ring can be modulated to fine-tune the reactivity and biological interactions of the resulting molecules, making derivatives like 4-(Trifluoromethyl)pyridine-2-thiol a subject of study for enhancing lipophilicity and acidity in drug design.

Key Research Areas for this compound

| Research Area | Focus | Key Findings/Objectives | Reference |

|---|---|---|---|

| Coordination Chemistry | Synthesis of metal complexes | Acts as a bidentate or bridging ligand to form mono- and polynuclear complexes with metals like Pt, Co, Mo, and Cu. rsc.org | bohrium.comrsc.orgnih.gov |

| Catalysis | Development of new catalysts | Used as a ligand in palladium-catalyzed reactions. Molybdenum complexes are studied for bioinspired catalysis. | acs.orgbohrium.com |

| Materials Science | Creation of functional materials | Precursor for materials with unique optical or electrical properties; potential for use in nanoparticles. | ontosight.ai |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Serves as a scaffold for hybrid drugs and new therapeutic agents, leveraging its interaction with biological targets. | |

Structure

3D Structure

属性

IUPAC Name |

4-methylpyridine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYJCSZMSPBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpyridine 2 Thiol and Its Derivatives

Established Synthetic Pathways to 4-methylpyridine-2-thiol

Two primary and well-established routes for the synthesis of pyridine-2-thiols, which are directly applicable to the preparation of this compound, involve the use of 2-halopyridines or pyridine-N-oxides as starting materials.

One of the most common methods involves the reaction of a 2-halopyridine with a sulfur nucleophile. Specifically, 4-methyl-2-chloropyridine can be reacted with a thiourea (B124793) followed by hydrolysis to yield this compound. This reaction proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed, typically under basic conditions, to afford the desired thiol.

Another widely used approach starts from the corresponding pyridine-N-oxide. 4-Methylpyridine-N-oxide can be converted to this compound by reaction with a thiolating agent. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective for this transformation, which involves the thionation of the pyridine (B92270) ring at the 2-position.

| Starting Material | Reagents | Key Intermediate | Product |

| 4-Methyl-2-chloropyridine | 1. Thiourea 2. NaOH(aq) | S-(4-methylpyridin-2-yl)isothiouronium salt | This compound |

| 4-Methylpyridine-N-oxide | P₄S₁₀ or Lawesson's reagent | Thionated intermediate | This compound |

Approaches for the Synthesis of Related Pyridine-2-thiols and Thiones

The synthetic strategies for this compound are part of a broader family of methods for preparing substituted pyridine-2-thiols and their tautomeric forms, pyridine-2-thiones. These methods often offer flexibility in introducing various substituents onto the pyridine ring.

One general approach is the cyclocondensation reaction of α,β-unsaturated ketones with a sulfur-containing C-N-C synthon. For instance, a suitably substituted 1,3-dicarbonyl compound can react with a reagent like cyanothioacetamide in the presence of a base to construct the substituted pyridine-2-thione ring system in a single step.

Furthermore, the reaction of 3-aminocrotononitrile (B73559) with isothiocyanates can lead to the formation of substituted pyridine-2-thiones. This method allows for the introduction of a variety of substituents at the nitrogen atom of the resulting thione.

Advanced Synthetic Techniques Applicable to Pyridine-Thiol Systems

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of pyridine-thiol systems, often offering advantages in terms of reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating many organic reactions. mdpi.comeurekaselect.com The synthesis of pyridine-2-thiols and their derivatives can be significantly expedited using microwave irradiation, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comeurekaselect.com For example, the reaction of 2-halopyridines with thiourea can be completed in a matter of minutes under microwave conditions, whereas conventional methods may require several hours of refluxing.

Catalytic methods are also being increasingly employed in the synthesis of substituted pyridines. Transition metal-catalyzed cross-coupling reactions, for instance, can be used to introduce the thiol group or to build the substituted pyridine ring itself. While not as common for the direct synthesis of pyridine-2-thiols, these methods offer powerful alternatives for the synthesis of complex pyridine derivatives that can be later converted to the desired thiol.

Derivatization Strategies of the this compound Core

The this compound core is a versatile scaffold that can be readily functionalized to produce a wide array of derivatives with tailored chemical properties. Derivatization can occur at the sulfur and nitrogen atoms, as well as on the pyridine ring itself.

Introduction of Substituents for Targeted Chemical Properties

The introduction of various substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule. This is often achieved by starting with an already substituted pyridine precursor before the formation of the thiol group. For example, using a pre-functionalized 4-methyl-2-chloropyridine allows for the synthesis of 4-methylpyridine-2-thiols with additional substituents at other positions of the ring.

Functionalization at Sulfur and Nitrogen Centers

Due to the tautomeric nature of this compound, which exists in equilibrium with 4-methylpyridine-2(1H)-thione, functionalization can be directed to either the sulfur or the nitrogen atom.

S-Functionalization: The sulfur atom of the thiol tautomer is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides, in the presence of a base. researchgate.netacs.org This S-alkylation leads to the formation of 2-(alkylthio)-4-methylpyridines.

N-Functionalization: The nitrogen atom of the thione tautomer can also be alkylated, typically under different reaction conditions. The use of a strong base followed by an alkylating agent can favor N-alkylation, yielding 1-alkyl-4-methylpyridine-2(1H)-thiones.

The choice of reaction conditions, including the base, solvent, and electrophile, plays a crucial role in determining the regioselectivity of the alkylation reaction.

| Reagent | Product Type |

| Alkyl halide (e.g., CH₃I) in the presence of a mild base | 2-(Alkylthio)-4-methylpyridine |

| Alkyl halide (e.g., CH₃I) in the presence of a strong base | 1-Alkyl-4-methylpyridine-2(1H)-thione |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 4-methylpyridine-2-thiol. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with temperature-dependent studies, confirms the predominance of the 4-methyl-1H-pyridine-2-thione tautomer and provides a complete map of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 4-methyl-1H-pyridine-2-thione provides distinct signals corresponding to each unique proton in the molecule. The spectrum typically displays signals for the three aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and a labile proton on the nitrogen atom (N-H).

In a mixed solvent system of CDCl₃ and DMSO-d₆, the aromatic protons appear at distinct chemical shifts due to their different electronic environments. chemicalbook.com The proton at position 6 (adjacent to the nitrogen) is typically found downfield, while the protons at positions 3 and 5 also show characteristic shifts. The methyl group protons at position 4 appear as a singlet. A broad signal, typically observed far downfield, corresponds to the N-H proton of the thione tautomer, the presence of which is a key indicator of this form. chemicalbook.com The absence of a signal in the typical S-H region (around 3-4 ppm) further refutes the significant presence of the thiol tautomer in solution.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-methyl-1H-pyridine-2-thione

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-6 | 7.20 |

| H-5 | 6.25 |

| H-3 | 6.82 |

| CH₃ | 1.98 |

| N-H | 13.08 |

| Data obtained in a CDCl₃+DMSO-d₆ solvent mixture. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The most diagnostic signal in the ¹³C NMR spectrum of 4-methyl-1H-pyridine-2-thione is the resonance of the C2 carbon. Its significant downfield chemical shift is characteristic of a thiocarbonyl (C=S) group, providing conclusive evidence for the dominance of the thione tautomer. mdpi.com The remaining carbon atoms of the pyridine ring and the methyl group also give rise to distinct signals, allowing for a full structural assignment.

Table 2: ¹³C NMR Chemical Shifts for 4-methyl-1H-pyridine-2-thione

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=S) | 176.1 |

| C-6 | 136.2 |

| C-5 | 111.4 |

| C-4 | 148.6 |

| C-3 | 129.5 |

| CH₃ | 20.8 |

| Note: Data is based on typical values for pyridinethione derivatives and may vary slightly with solvent. |

Variable-Temperature NMR Investigations

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as tautomerism and intermolecular interactions. For compounds like this compound, VT-NMR can be used to study the thiol-thione equilibrium. iaea.org However, extensive studies on related pyridinethiones have shown that the thione form is energetically more stable and, thus, the predominant species across a wide range of temperatures and in various solvents. researchgate.netcdnsciencepub.com The stability of the thione tautomer is often attributed to favorable resonance stabilization and its ability to form strong hydrogen-bonded dimers in solution. stackexchange.com As a result, significant shifts in the equilibrium towards the thiol form are generally not observed under typical VT-NMR conditions.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound and confirming the dominance of the thione tautomer.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 4-methyl-1H-pyridine-2-thione provides a vibrational fingerprint of the molecule. Key absorption bands confirm the presence of specific functional groups. A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the N-H stretching vibration, a hallmark of the thione form. researchgate.net The absence of a sharp S-H stretching band, which would be expected around 2550 cm⁻¹, further supports the predominance of the thione structure.

Other significant peaks include C-H stretching vibrations for the aromatic ring and the methyl group, as well as several bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N ring stretching modes. Vibrations associated with the thiocarbonyl (C=S) group, often coupled with other modes (thioamide bands), appear in the fingerprint region and are diagnostic for the thione tautomer.

Table 3: Key FTIR Vibrational Bands for 4-methyl-1H-pyridine-2-thione

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching |

| ~1610 | C=C ring stretching |

| ~1570 | C=N ring stretching |

| ~1150 | C=S stretching (thioamide) |

| Note: Values are approximate and based on spectra of related pyridinethione compounds. |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Normal Raman spectroscopy provides complementary vibrational information to FTIR. For this compound, the Raman spectrum would exhibit characteristic bands for ring breathing modes and C-S vibrations. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides immense signal amplification when a molecule is adsorbed onto a nanostructured metal surface, such as gold or silver. researchgate.net In SERS studies of similar thiol-containing pyridine compounds, the molecule typically binds to the metal surface through the sulfur atom. nih.gov This interaction leads to a selective enhancement of certain vibrational modes. For this compound, the SERS spectrum is expected to show significant enhancement of the ring breathing modes and vibrations involving the C-S bond, providing insights into the molecule's orientation on the substrate. nih.gov

Table 4: Prominent Raman and SERS Bands for Related Mercaptopyridine Compounds

| Wavenumber (cm⁻¹) | Vibrational Assignment | Enhancement in SERS |

| ~1610 | Ring C=C stretching | Moderate |

| ~1210 | C-H in-plane bending | Strong |

| ~1095 | Ring breathing mode | Strong |

| ~1005 | Ring breathing mode | Strong |

| ~720 | C-S stretching | Strong |

| Data based on 4-mercaptopyridine, a related isomer often used in SERS studies. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound, with the chemical formula C6H7NS, has a molecular weight of approximately 125.19 g/mol and an exact mass of 125.02992040. lookchem.com Mass spectrometry-based methods are crucial for confirming the identity of the compound and for studying its fragmentation patterns, which provide insights into its structural features. sfrbm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS can be challenging due to the presence of the polar thiol group, which can lead to poor peak shape and thermal degradation. To overcome these issues, derivatization is often employed. A common approach for compounds containing active hydrogens, such as thiols, is silylation. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. The use of pyridine as a catalyst in such derivatization reactions is also common, though care must be taken as it can affect the chromatographic column if not used in optimized concentrations. researchgate.net The resulting mass spectrum of the TMS-derivative would show a characteristic molecular ion peak corresponding to the increased mass and a fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govnih.gov For thiol analysis, a significant challenge is the low stability of the thiol group, which is susceptible to oxidation. mdpi.commdpi.com To address this, chemical derivatization is a common strategy to form a more stable product for reliable quantification. mdpi.comunipd.it

A widely used derivatizing agent for thiols is 4,4′-dithiodipyridine (DTDP). mdpi.comunipd.it This reagent reacts with the thiol group to form a stable mixed disulfide. This derivatization not only stabilizes the molecule but can also improve chromatographic separation and ionization efficiency. nih.govunipd.it When analyzing the DTDP derivative of a thiol by LC-MS, the resulting product can be monitored. For instance, in the analysis of another thiol, 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), derivatization with DTDP yielded a stable product (4MMP-DTDP) with an intense peak at m/z 242.04. mdpi.com A subsequent MS/MS analysis showed a significant fragment at m/z 144.0, which is characteristic of the 4-thiopyridyl part of the derivative and can be used as a marker to confirm the presence of thiol-containing compounds. mdpi.comunipd.it A similar approach could be applied to this compound for its identification and quantification in various matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a compound. nih.govnih.gov For this compound, the theoretical exact mass of its molecular formula, C6H7NS, is 125.02992040. lookchem.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental formula. nih.gov This capability is crucial for distinguishing this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS is instrumental in structural elucidation and is a cornerstone of modern analytical chemistry for the definitive identification of small molecules. mdpi.comnih.gov

| Property | Value |

| Chemical Formula | C6H7NS |

| Molecular Weight | 125.19 g/mol |

| Exact Mass | 125.02992040 u |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques provide information about the electronic structure and energy levels of a molecule. wikipedia.org These methods are used to characterize the electronic transitions within this compound and related systems.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.org The UV spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the thiocarbonyl group of its predominant thione tautomer. The replacement of a carbonyl oxygen atom with a sulfur atom in heterocyclic compounds is known to cause a significant shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). mdpi.com For example, studies on 5-substituted-4-thio-2'-deoxyuridine nucleosides show that the introduction of the sulfur atom at the 4-position shifts the UV absorption maxima to around 330–340 nm. mdpi.com This suggests that this compound likely exhibits strong absorption in the UVA range due to the electronic transitions involving the C=S chromophore. The electronic transitions in organic molecules can be influenced by the solvent and the presence of various functional groups. wikipedia.org

While this compound itself is not typically studied for NIR emission, its structural motifs are present in ligands that form luminescent metal clusters. Research on a related compound, 5-nitropyridine-2-thiol, has led to the synthesis of a novel hexacopper(I) cluster, [Cu6(5-NO2-py-2-S)6], which exhibits remarkable emission properties in the near-infrared (NIR) region. acs.orgunibo.itnih.gov

This cluster, where the 5-nitropyridine-2-thiolate acts as a bridging ligand, displays a notable unstructured emission band in the NIR. nih.govresearchgate.net The photophysical properties of this cluster are highly dependent on temperature. acs.org At room temperature (298 K), the cluster shows a broad emission with a maximum at 765 nm. acs.orgresearchgate.net Upon cooling to 77 K, the emission spectrum sharpens and shifts to a longer wavelength, with the maximum observed at 815 nm. acs.orgunibo.it An unusual characteristic of this system is the blue-shift of the emission band as the temperature is increased from 77 K to 298 K, which is accompanied by a decrease in emission intensity. nih.gov Time-dependent density functional theory (TD-DFT) calculations suggest that this behavior arises from a complex interplay of excited states within the triplet manifold, involving both cluster-centered and charge-transfer transitions from the sulfur atoms to the nitropyridine units. acs.orgnih.gov

| System | Temperature (K) | Emission Maximum (nm) | Key Observation |

| Cu(I)-5-nitropyridine-2-thiol Cluster | 298 | 765 | Broad NIR emission acs.org |

| Cu(I)-5-nitropyridine-2-thiol Cluster | 77 | 815 | Sharpened, red-shifted emission unibo.it |

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within crystalline solids. By analyzing the scattering pattern of X-rays interacting with the electron clouds of atoms in a crystal lattice, detailed information about bond lengths, bond angles, and crystallographic symmetry can be obtained. This section focuses on the application of both single-crystal and powder X-ray diffraction methods in the structural characterization of this compound and its derivatives.

Single-Crystal X-ray Crystallography of this compound Derivatives and Complexes

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique has been instrumental in confirming the molecular geometry and intermolecular interactions of this compound derivatives and their coordination complexes with various metals.

In its tautomeric form, 4-methylpyridine-2(1H)-thione, the compound's structure has been determined when bound to human carbonic anhydrase II. This analysis, conducted at a resolution of 1.54 Å, provided critical insights into its binding mode within a biological macromolecule.

Furthermore, the coordination chemistry of 4-methylpyridine (B42270), the parent compound of this compound, has been extensively studied, offering valuable parallels. For instance, complexes with cobalt(II), such as diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II), have been characterized, revealing octahedral or trigonal-bipyramidal coordination geometries around the central metal ion. Similarly, studies on nickel(II) complexes, like catena-poly[[bis(4-methylpyridine)nickel(II)]-di-μ-thiocyanato], have shown octahedral coordination, with the metal centers linked into polymeric chains. The investigation of zinc(II) and cadmium(II) complexes with 4-methylpyridine and selenocyanate (B1200272) ligands has also provided detailed structural data, demonstrating tetrahedral and octahedral coordination environments, respectively.

These studies on related 4-methylpyridine complexes are crucial for understanding the potential coordination modes of this compound. The presence of the thiol group introduces an additional coordination site, allowing for the formation of diverse and potentially novel metal-organic frameworks and coordination polymers.

Table 1: Crystallographic Data for Selected 4-Methylpyridine Derivatives and Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 4-methylpyridine-2(1H)-thione-carbonic anhydrase II complex | - | - | - | - | - | - | - | - | - | jocpr.com |

| VOCI(O₂CCH₃)(4-CH₃C₅H₄N)₂ | C₁₄H₁₅Cl N₂O₃V | Triclinic | Pī | 7.822(2) | 8.023(1) | 14.841(2) | 99.73(1) | 91.41(1) | 117.13(1) | nih.gov |

| [Zn(NCSe)₂(C₆H₇N)₂] | C₁₄H₁₄N₄Se₂Zn | Monoclinic | C2/c | 16.591(1) | 7.636(1) | 14.613(1) | 90 | 116.32(1) | 90 | spuvvn.edu |

| [Cd(NCSe)₂(C₆H₇N)₂]n | C₁₄H₁₄CdN₄Se₂ | Monoclinic | C2/c | 16.920(1) | 7.747(1) | 14.881(1) | 90 | 116.14(1) | 90 | spuvvn.edu |

| [Ni(NCS)₂(C₆H₇N)₂]n | C₁₄H₁₄N₄NiS₂ | Monoclinic | C2/c | 17.060(1) | 7.697(1) | 14.288(1) | 90 | 115.35(1) | 90 | researchgate.net |

| N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide | C₁₀H₁₂N₂O₂ | Orthorhombic | P2₁2₁2₁ | 6.187(3) | 9.379(4) | 17.210(8) | 90 | 90 | 90 | nih.gov |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly valuable for phase identification, purity assessment, and the determination of unit cell parameters of polycrystalline samples. In the context of this compound and its derivatives, PXRD serves as a crucial tool to confirm the formation of the desired crystalline phase and to ensure the absence of impurities from starting materials or side products.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal structure of the material. Therefore, PXRD can be used to distinguish between different polymorphs (different crystal structures of the same compound) and to monitor solid-state transformations.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface chemistry of this compound, especially when it is adsorbed onto a substrate or incorporated into a thin film.

The analysis of the S 2p core level spectrum is of primary importance for this compound. The binding energy of the S 2p peak provides direct information about the chemical state of the sulfur atom. For a thiol group (R-SH), the S 2p₃/₂ peak is typically observed in the range of 163-164 eV. When the thiol is deprotonated to form a thiolate (R-S⁻), for example, upon binding to a metal surface like gold, the S 2p₃/₂ binding energy shifts to a lower value, typically around 162 eV. jocpr.com

Furthermore, XPS can readily detect the oxidation of the sulfur atom. The formation of sulfinates or sulfonates on the surface, which can occur upon exposure to air, results in a significant shift of the S 2p peak to higher binding energies, typically in the range of 166-169 eV. This makes XPS a powerful tool for assessing the stability and reactivity of this compound surfaces.

The N 1s core level spectrum provides information about the chemical environment of the nitrogen atom in the pyridine ring. The binding energy of the N 1s peak can be influenced by protonation, coordination to a metal center, or other intermolecular interactions.

Table 2: Typical Binding Energies for Sulfur Species in XPS

| Sulfur Species | S 2p₃/₂ Binding Energy (eV) |

|---|---|

| Thiol (R-SH) | ~163-164 |

| Thiolate (e.g., on Au) | ~162 |

| Disulfide (R-S-S-R) | ~164 |

| Sulfinate (R-SO₂⁻) | ~166-167 |

| Sulfonate (R-SO₃⁻) | ~168-169 |

Theoretical and Computational Investigations of 4 Methylpyridine 2 Thiol and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. aps.orgnih.gov DFT methods are employed to investigate various aspects of 4-methylpyridine-2-thiol, from its geometry to its reactivity patterns.

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation. nih.govphyschemres.org This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule. For this compound, geometry optimization reveals a non-planar structure, with the pyridine (B92270) ring and the thiol group adopting a specific spatial arrangement to minimize steric hindrance and optimize electronic interactions. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated. The presence of the electron-donating methyl group and the sulfur atom influences the electron density distribution across the pyridine ring. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative This table provides an example of typical bond lengths and angles that would be determined for a molecule like this compound through DFT calculations.

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| C-N Bond Length (Å) | 1.34 |

| C-C (ring) Bond Length (Å) | 1.39 |

| C-S-H Bond Angle (°) | 98.5 |

| C-N-C Bond Angle (°) | 117.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. libretexts.org For this compound, the HOMO is typically localized on the sulfur atom and the pyridine ring, while the LUMO is distributed over the pyridine ring. The calculated HOMO-LUMO energy gap provides insights into its potential for charge transfer within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap This table illustrates the kind of data obtained from FMO analysis for a heterocyclic compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. uit.noresearchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes. nih.govmdpi.com For this compound, theoretical vibrational analysis can help in identifying characteristic peaks, such as the S-H stretch, C-S stretch, and various pyridine ring vibrations. The agreement between calculated and experimental spectra serves as a validation of the computational method and the optimized geometry. physchemres.org

Table 3: Calculated and Experimental Vibrational Frequencies for Key Modes This table demonstrates the correlation between theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| S-H Stretch | 2550 | 2560 |

| C=N Stretch | 1610 | 1605 |

| C-S Stretch | 720 | 715 |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.tr Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr These parameters are valuable for predicting how this compound will interact with other chemical species.

Table 4: Calculated Global Reactivity Descriptors This table presents typical values for reactivity descriptors calculated using DFT.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.225 |

| Electrophilicity Index (ω) | 3.64 |

Pyridine-2-thiol (B7724439) and its derivatives can exist in two tautomeric forms: the thiol form and the thione form. researchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers and predicting the position of the tautomeric equilibrium. scirp.orgnih.gov The calculations involve optimizing the geometry of each tautomer and comparing their total energies. Solvent effects can also be incorporated into these calculations, as the polarity of the solvent can significantly influence the tautomeric equilibrium. jlu.edu.cn For this compound, computational studies can predict which tautomer is more stable in the gas phase and in different solvent environments. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the study of conformational changes, intermolecular interactions, and solvent effects. mdpi.com For this compound, MD simulations can be used to explore its interactions with solvent molecules, its conformational flexibility, and its potential to interact with biological macromolecules. nih.gov These simulations provide valuable insights into the behavior of the molecule in a more realistic, dynamic environment.

Quantum Chemical Calculations for Advanced Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the molecular properties of heterocyclic compounds like this compound. These computational methods allow for the detailed investigation of electronic structure, reactivity, and intermolecular forces, providing insights that complement experimental findings. By modeling molecules in silico, researchers can predict various properties, including those that are difficult or costly to measure directly. This section delves into the theoretical prediction of non-linear optical (NLO) properties and the intricate networks of intermolecular interactions that govern the supramolecular chemistry of this compound and its analogs.

Materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, optical signal processing, and laser technology. ias.ac.in Pyridine derivatives are a class of compounds that have attracted interest for NLO applications due to their π-conjugated systems, which facilitate intramolecular charge transfer. ias.ac.in Computational methods, especially DFT, are frequently used to predict the NLO response of new molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comjournaleras.com

A computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), a close structural analog of this compound, provides valuable insight into the NLO potential of this class of compounds. journaleras.comjournaleras.com Using DFT calculations with the B3LYP and HSEH1PBE functionals combined with the 6-311+G(d,p) basis set, the NLO properties were determined. journaleras.comjournaleras.com The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. The calculations revealed that 5-(trifluoromethyl)pyridine-2-thiol possesses high β values, suggesting it is an excellent candidate for NLO materials. journaleras.comjournaleras.com The significant NLO response is attributed to the charge transfer characteristics within the molecule. The relatively high calculated values for both polarizability and hyperpolarizability indicate that pyridine-2-thiol derivatives are promising scaffolds for the design of new NLO materials. journaleras.com

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 3.2356 | 3.2023 |

| Mean Polarizability (α) [x 10⁻²⁴ esu] | 1.9663 | 1.8882 |

| First Hyperpolarizability (β) [x 10⁻³³ esu] | 1502.93 | 1148.88 |

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which profoundly influences the material's physical properties. For this compound, the potential for tautomerism between the thiol form (pyridine-2-thiol) and the thione form (1H-pyridine-2-thione) is a critical determinant of its hydrogen bonding behavior. While the thiol form may exist in the gas phase, computational and experimental studies on the parent compound, 2-pyridinethiol, show that the thione tautomer is significantly more stable in solution and in the solid state. researchgate.net This preference is largely due to the greater dipole moment of the thione form, which is favored in condensed phases, and its ability to form stable hydrogen-bonded dimers. researchgate.net

Computational studies on 2-pyridinethione reveal that the molecules readily associate into centrosymmetric dimers via strong N-H···S hydrogen bonds. researchgate.netresearchgate.net The formation of these dimers is energetically highly favorable. researchgate.net The supramolecular assembly can be further stabilized by weaker interactions, such as C-H···S, C-H···N, and π-π stacking interactions, leading to the formation of extended one-, two-, or three-dimensional networks. nih.govd-nb.infoacs.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 51.2 |

| Cl···H/H···Cl | 13.9 |

| C···H/H···C | 12.3 |

| S···H/H···S | 11.8 |

Coordination Chemistry of 4 Methylpyridine 2 Thiol

Ligand Properties and Coordination Modes

The coordination chemistry of 4-methylpyridine-2-thiol is largely defined by its ability to act as a flexible ligand, adopting different coordination modes to accommodate the geometric and electronic preferences of various metal centers. This flexibility stems from the presence of both a nitrogen atom within the pyridine (B92270) ring and an exocyclic thiol group.

The most common coordination mode for 4-methylpyridine-2-thiolate is as a bidentate ligand, where it forms a chelate ring by bonding to a metal center through both the pyridine nitrogen and the deprotonated sulfur atom. This N,S-chelation results in the formation of a stable five-membered ring, a favored arrangement in coordination chemistry. This mode of coordination has been observed in a variety of transition metal complexes, including those of molybdenum and platinum. For instance, in certain dioxidomolybdenum(VI) complexes, 4-methylpyridine-2-thiolate acts as an S,N-bidentate ligand.

In addition to its chelating ability, 4-methylpyridine-2-thiolate can also function as a bridging ligand, connecting two or more metal centers. This bridging behavior is crucial in the formation of multinuclear complexes. In this mode, the sulfur atom, with its multiple lone pairs, can bridge two metal ions. This is exemplified in the structure of binuclear platinum complexes such as [Pt₂(4-mpyt)₄], where two platinum atoms are bridged by four 4-methylpyridine-2-thiolate ligands. In this arrangement, two face-to-face planar cis-PtN₂S₂ units are established.

The coordination behavior of this compound can be compared with other pyridine-thiol isomers and their derivatives. The position of the methyl group on the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

For example, the presence of a methyl group at the 6-position, as in 6-methylpyridine-2-thiolate, can introduce steric constraints that may favor the formation of mononuclear complexes over multinuclear ones. In contrast, the electronic effect of the methyl group at the 4-position in this compound is more subtle, primarily influencing the basicity of the pyridine nitrogen.

Studies on tungsten acetylene (B1199291) complexes have explored the influence of different pyridine-2-thiolate (B1254107) ligands, including 4-methylpyridine-2-thiolate (4-MePyS), on the reactivity of the metal center. acs.org It was found that the synthetic approaches and reactivity of the complexes varied significantly depending on the specific ligand used. acs.org For instance, the synthesis of [W(CO)(C₂H₂)(4-MePyS)₂] required a different procedure due to the favored insertion reactions in complexes with the 4-MePyS ligand. acs.org

The table below summarizes the coordination modes of different pyridine-thiol ligands.

| Ligand | Bidentate (N,S-chelate) | Bridging | Other |

| Pyridine-2-thiol (B7724439) | Yes | Yes | Monodentate (S-bonded) |

| This compound | Yes | Yes | |

| 6-Methylpyridine-2-thiol | Yes | Yes | |

| Pyrimidine-2-thiol (B7767146) | Yes | Yes |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt or a precursor complex with the ligand in a suitable solvent. The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, to elucidate their structures and bonding.

A wide range of transition metals form complexes with 4-methylpyridine-2-thiolate, showcasing the ligand's versatility.

Molybdenum Complexes: Dioxidomolybdenum(VI) complexes with the general structure [MoO₂L₂], where L is 4-methylpyridine-2-thiolate, have been synthesized and characterized. These complexes have been studied for their oxygen atom transfer (OAT) reactivity.

Platinum Complexes: Binuclear platinum(II) and platinum(III) complexes of 4-methylpyridine-2-thiolate have been prepared. The reaction of PtCl₂(CH₃CN)₂ with potassium 4-methylpyridine-2-thiolate (4-mpytK) yields [Pt₂(4-mpyt)₄]. acs.org This complex can be further reacted with chloroform (B151607) to produce [Pt₂Cl₂(4-mpyt)₄]. acs.org The structure of [Pt₂(4-mpyt)₄] reveals that two platinum atoms are bridged by the four thiolate ligands. acs.org

Cobalt Complexes: Cobalt(II) complexes with 4-methylpyridine (B42270) have been synthesized, such as [Co(NCS)₂(C₆H₇N)₄], where the Co(II) cations are octahedrally coordinated to two terminally N-bonded thiocyanate (B1210189) anions and four 4-methylpyridine coligands. Another example is diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II), [Co(NCS)₂(C₆H₇N)₂(H₂O)₂], which features a trans-CoN₄O₂ octahedral geometry. nih.gov

Copper Complexes: Copper(II) complexes with 2-halo-3-methylpyridine have been synthesized and structurally characterized, demonstrating the coordination of substituted pyridines to copper centers. While not this compound, this illustrates the general affinity of copper for pyridine-based ligands.

Palladium Complexes: While specific studies on palladium complexes with this compound are not as extensively documented in the provided context, the coordination chemistry of palladium with related pyridine-thiolate and thiosemicarbazone ligands suggests that it readily forms stable complexes. For instance, palladium(II) complexes of 2-acetylpyridine (B122185) N(4)-methylthiosemicarbazone have been synthesized and structurally characterized. nih.gov

The following table provides a summary of selected transition metal complexes of this compound and its derivatives.

| Metal | Complex Formula | Coordination Geometry | Reference |

| Mo(VI) | [MoO₂(4-MePyS)₂] | Distorted Octahedral | |

| Pt(II) | [Pt₂(4-mpyt)₄] | Distorted Square Planar (per Pt) | acs.org |

| Pt(III) | [Pt₂Cl₂(4-mpyt)₄] | Distorted Octahedral (per Pt) | acs.org |

| Co(II) | [Co(NCS)₂(C₆H₇N)₄] | Octahedral | |

| Co(II) | [Co(NCS)₂(C₆H₇N)₂(H₂O)₂] | Octahedral | nih.gov |

The bridging capability of the 4-methylpyridine-2-thiolate ligand makes it a suitable candidate for the construction of heterobimetallic complexes, which contain two different metal centers. While specific examples of heterobimetallic complexes containing the this compound ligand are not extensively detailed in the provided search results, the synthesis of such complexes is a significant area of research in coordination chemistry. The general approach involves the reaction of a mononuclear complex containing the ligand with a second metal precursor. For instance, heterobimetallic complexes with bridging 2-(diphenylphosphino)pyridine ligands have been synthesized, demonstrating the feasibility of using pyridine-based ligands to link different metal atoms such as Iron(II), Cobalt(II), and Nickel(II).

Polysulfide Cluster Formation

The coordination of this compound and its derivatives to metal centers can facilitate the formation of intricate metal-sulfur cluster compounds. While the direct formation of simple linear or cyclic polysulfide (Sn2-) chains bridged by this specific ligand is not extensively documented, the ligand's N,S-donor set plays a crucial role in assembling polynuclear metal-sulfide cores.

Spectroscopic and Structural Analysis of Metal-4-methylpyridine-2-thiol Complexes

Spectroscopic and X-ray diffraction techniques are indispensable for characterizing the coordination compounds of this compound, providing detailed insights into bonding, structure, and stereochemistry.

Elucidation of Metal-Ligand Bonding (Metal-Sulfur Bonds, Metal-Nitrogen Bonds)

The this compound ligand typically coordinates to metal ions in a bidentate fashion, utilizing both the nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group. nih.govresearchgate.net This chelation forms a stable five-membered ring structure with the metal center. nih.gov

Infrared (IR) spectroscopy offers valuable information on the coordination mode. The coordination of the pyridine nitrogen to a metal center can be inferred from shifts in the characteristic vibrational bands of the pyridine ring. For example, in poly(4-vinylpyridine) complexes with ruthenium, the coordination of the nitrogen is suggested by shifts in the pyridine side-group absorptions. kpi.ua Similarly, changes in the C-S stretching frequency upon complexation provide evidence for the involvement of the sulfur atom in bonding. nih.gov

X-ray crystallography provides precise measurements of metal-ligand bond lengths. In the previously mentioned Cu6S6 cluster with 5-nitropyridine-2-thiol, the single-crystal analysis revealed Cu-S bond distances of 2.249–2.250 Å and a Cu-N bond distance of 2.053 Å. unibo.it These values are typical for coordination bonds between a first-row transition metal and sulfur or nitrogen donors and confirm the bidentate N,S-coordination of the ligand.

Geometric Configurations and Stereochemistry

The geometry of metal complexes with this compound is dictated by the coordination number and electronic preferences of the central metal ion, as well as by the steric constraints imposed by the ligands.

A variety of coordination geometries have been observed in related structures. For instance, complexes involving the 4-methylpyridine ligand (without the thiol group) with Ni(II) and Cd(II) have shown octahedral coordination. iucr.orgiucr.org In the case of [Ni(NCS)2(C6H7N)2]n, each Ni(II) cation is octahedrally coordinated by two 4-methylpyridine coligands and four atoms from bridging thiocyanate anions. Interestingly, this compound exhibits two different geometric isomers in its asymmetric unit: one with an all-trans configuration and another with a cis-cis-trans configuration. iucr.org

For the bidentate pyridine-thiolato ligands, the chelation imposes specific geometric constraints. In the [Fe4S4(S-2-(4-NO2)C5H3N)4]2- cluster, the bidentate coordination of the ligand to the iron centers results in the formation of a four-membered chelate ring. This ring exhibits a very small N-Fe-S "bite angle" of 64.7°, a significant deviation from the ideal 90° angle in an undistorted octahedral geometry, highlighting the strain induced by the small chelate ring. researchgate.net In silver(I) complexes with 2-amino-3-methylpyridine, distorted trigonal and distorted tetrahedral geometries have been observed. mdpi.com The copper(II) complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was proposed to have a square planar geometry, while other metal complexes with the same ligand were suggested to be tetrahedral. nih.gov

Electronic Properties and Electrochemical Behavior of Coordination Compounds

The coordination of this compound to metal centers significantly influences the electronic structure of the resulting complexes, leading to interesting charge transfer phenomena and distinct electrochemical properties.

Charge Transfer Phenomena

Coordination compounds of this compound can exhibit various types of electronic charge transfer transitions, which are often responsible for their color and photophysical properties. These transitions can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand charge transfer (ILCT).

In related pyridine complexes, these phenomena are well-studied. For example, visible light can induce an LMCT between a pyridine surface complex and TiO2, generating a pyridine radical cation. rsc.org In iridium(III) complexes with phenyl-terpyridine ligands, the introduction of an electron-donating morpholine (B109124) group can lead to excited states of a mixed metal-ligand-to-ligand charge transfer (MLLCT) and ILCT nature. mdpi.com

In the context of the Cu6S6 cluster with 5-nitropyridine-2-thiol, Density Functional Theory (DFT) calculations provide insight into the orbitals involved in potential charge transfer processes. The highest occupied molecular orbitals (HOMOs) are primarily cluster-centered, with contributions from the copper(I) 3d orbitals and the sulfur 2p orbitals. Conversely, the lowest unoccupied molecular orbitals (LUMOs) are mainly localized on the π* orbitals of the nitro group on the organic ligands. unibo.it This separation of electron density suggests that the low-energy electronic transitions in this complex would have significant MLCT or cluster-to-ligand charge transfer (CLCT) character, where an electron is promoted from the metal-sulfur core to the ligand framework. unibo.it

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of metal-4-methylpyridine-2-thiol complexes. sathyabama.ac.in It provides information on the potentials at which the metal center or the ligand can be oxidized or reduced, and on the stability and reversibility of these redox processes.

Studies on other transition metal complexes with related polypyridine ligands have shown a range of electrochemical behaviors. For example, Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand exhibited quasi-reversible, single-electron transfer processes. analis.com.my The specific redox potentials are sensitive to the nature of the metal; the Cu(II)/Cu(I) couple was observed at different potentials than the Fe(III)/Fe(II) couple. analis.com.my The reversibility of the redox waves in a cyclic voltammogram can provide insights into the stability of the complex in different oxidation states.

Interactive Data Table: Electrochemical Data for Selected Metal Complexes with Pyridine-based Ligands Note: Data is for related compounds and illustrates typical electrochemical behavior.

Catalytic Applications of 4 Methylpyridine 2 Thiol Based Systems

Metal-4-methylpyridine-2-thiol Complexes in Homogeneous Catalysis

Complexes incorporating the 4-methylpyridine-2-thiol ligand have demonstrated utility in various homogeneous catalytic reactions. The bidentate nature of the ligand, coordinating through both sulfur and nitrogen atoms, allows for the formation of stable and reactive metal complexes. These complexes have been particularly explored in the realm of redox catalysis, including oxygen atom transfer and other oxidative transformations.

Oxygen Atom Transfer (OAT) Reactions

Molybdenum(VI) complexes featuring the 4-methylpyridine-2-thiolate ligand have been synthesized and investigated for their efficacy in oxygen atom transfer (OAT) reactions. Specifically, the dioxidomolybdenum(VI) complex, [MoO₂L₂] where L is 4-methylpyridine-2-thiolate, has been a subject of study. These complexes serve as catalysts in the transfer of an oxygen atom from an oxygen donor, such as dimethyl sulfoxide (Me₂SO) or diphenyl sulfoxide (Ph₂SO), to an oxygen acceptor, like triphenylphosphine (PPh₃).

Kinetic studies have revealed that the rate of oxygen atom transfer from [MoO₂L₂] to PPh₃ is comparable for systems with pyridine-2-thiolate (B1254107) and 4-methylpyridine-2-thiolate ligands. The activity of these complexes in catalytic OAT reactions has been assessed to understand the influence of the ligand framework on the reaction rates. It was determined that the complex with 4-methylpyridine-2-thiolate is a moderately active catalyst for the oxidation of PPh₃ with sulfoxides as oxygen donors.

The general catalytic cycle for these OAT reactions involves the reduction of the Mo(VI) complex to a Mo(IV) species by the oxygen acceptor, followed by the oxidation of the Mo(IV) species back to Mo(VI) by the oxygen donor, thus regenerating the catalyst for subsequent cycles.

Table 1: Catalytic Activity of Molybdenum(VI) Complexes in OAT Reactions

| Catalyst | Oxygen Donor | Oxygen Acceptor | Activity |

|---|---|---|---|

| [MoO₂(4-MePyS)₂] | Me₂SO | PPh₃ | Moderate |

| [MoO₂(4-MePyS)₂] | Ph₂SO | PPh₃ | Moderate |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

While direct and extensive research on the application of this compound in well-known cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions is not widely documented in the reviewed literature, the fundamental properties of this ligand suggest its potential in such catalytic systems. The thiol group is a known coordination site for transition metals like palladium, which are central to these cross-coupling reactions.

For instance, in related systems, the thiol group of a substituted pyridine-2-thiol (B7724439) has been shown to be a robust coordination site for palladium, facilitating its use in allylic substitution reactions. In these cases, the ligand binds to the palladium center, stabilizing the intermediate π-allyl complexes. This principle of ligand-metal interaction is fundamental to cross-coupling catalysis. The nitrogen atom of the pyridine (B92270) ring can also play a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity. The electronic properties of the this compound ligand, influenced by the methyl group, could potentially be tuned to optimize catalyst performance in various cross-coupling reactions. Further research is needed to fully explore and characterize the utility of this compound-based metal complexes in Suzuki-Miyaura, Heck, and other cross-coupling methodologies.

Other Redox Catalysis Applications

Beyond OAT reactions involving sulfoxides, molybdenum complexes with 4-methylpyridine-2-thiolate have been found to catalytically reduce nitrate (NO₃⁻) with PPh₃. However, the reactivity in this system can be inhibited by the formation of further reduced species like nitric oxide (NO).

In a different context, the catalytic oxidation of 4-methylpyridine (B42270) itself (not the thiol derivative) has been studied extensively, particularly for the synthesis of isonicotinic acid, an important industrial intermediate. This process typically utilizes heterogeneous catalysts, such as vanadium-based oxides, and proceeds via a redox mechanism. While this does not directly involve this compound as a ligand, it highlights the redox activity of the 4-methylpyridine scaffold. The presence of the thiol group in this compound introduces a new dimension for coordination and catalysis, with the potential for involvement in a variety of redox processes. The thiol group itself can undergo oxidation to form disulfides or sulfonic acids, indicating its redox-active nature.

Mechanistic Investigations of Catalytic Cycles

Mechanistic insights into the catalytic cycles involving this compound complexes have been primarily elucidated through a combination of experimental kinetic studies and computational modeling.

In the context of the molybdenum-catalyzed OAT reactions, computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of the catalytic cycle. For the initial step of oxygen atom transfer from the [MoO₂(4-MePyS)₂] complex to PPh₃, the calculated Gibbs free energy of activation (ΔG‡) provides an explanation for the observed catalytic reactivity. A lower ΔG‡ value corresponds to a faster reaction rate. These calculations have helped to rationalize the differences in catalytic efficiency between complexes with different pyridine-2-thiolate-based ligands. The electronic nature of the ligand system has been identified as a key factor influencing the activation barrier, with more electron-deficient ligand systems generally leading to lower activation energies.

The proposed mechanism for the OAT catalytic cycle with [MoO₂(4-MePyS)₂] can be summarized as follows:

Reduction of the Catalyst: The Mo(VI) dioxo complex reacts with PPh₃, transferring one oxo ligand to form OPPh₃ and the reduced Mo(IV) oxo species, [MoO(4-MePyS)₂].

Oxygen Atom Abstraction: The Mo(IV) species then reacts with the oxygen donor (e.g., Me₂SO), abstracting an oxygen atom to regenerate the Mo(VI) dioxo catalyst and release the deoxygenated substrate (e.g., Me₂S).

Further mechanistic studies on the catalytic oxidation of 4-methylpyridine (the parent compound) have also involved quantum chemical methods to understand the role of promoters in vanadium oxide catalysts. These studies have investigated how the electronic properties of the catalyst surface influence the activation of the methyl group, which is the initial step in the oxidation process. While not directly involving the thiol derivative, these investigations provide a framework for understanding the mechanistic principles that could govern the catalytic transformations of related molecules.

Applications in Advanced Materials Science

Functional Materials Development

The development of functional materials with specific optical and sensing properties is a significant area of research. 4-methylpyridine-2-thiol and its derivatives have shown potential in creating materials with tailored functionalities.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. While direct studies on the NLO properties of this compound are not extensively documented, the principles of molecular design for NLO materials suggest its potential. The NLO response of a molecule is often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the pyridine (B92270) ring acts as the π-conjugated bridge. The methyl group is an electron-donating group, and the thiol group can also influence the electronic properties of the molecule. The reactivity of the thiol group allows for the incorporation of this compound into larger molecular or polymeric structures, potentially enhancing NLO characteristics. The magnitude of the NLO response in such systems is related to the molecular hyperpolarizability, which can be influenced by the specific arrangement and interaction of these functional groups.

Chemosensors are molecules designed to detect specific chemical species, often through a change in their optical properties, such as color or fluorescence. nih.gov The structure of this compound makes it a candidate for the development of such sensors. The pyridine nitrogen atom, with its lone pair of electrons, can act as a binding site for metal ions. mdpi.compsu.edu This interaction can alter the electronic structure of the molecule, leading to a detectable spectroscopic change.

For instance, a related compound, 4-mercaptopyridine, has been utilized in the development of an electrochemical sensor for mercury ions (Hg²⁺). mdpi.com In this system, the mercapto group binds to a gold electrode surface, while the pyridine nitrogen coordinates with Hg²⁺. mdpi.com This coordination event changes the electrochemical properties of the electrode, allowing for sensitive detection. mdpi.com Similarly, this compound could be employed in chromoionophores, where the binding of a metal ion to the pyridine nitrogen would cause a color change. The thiol group provides a convenient anchor for immobilizing the sensor molecule onto a solid support or integrating it into a larger system. mdpi.com The methyl group can also subtly modify the selectivity and sensitivity of the sensor by altering the electron density of the pyridine ring.

Table 1: Potential Sensing Mechanisms of this compound

| Analyte | Binding Site | Detection Principle | Potential Application |

| Metal Ions (e.g., Hg²⁺) | Pyridine Nitrogen | Colorimetric or Electrochemical Change | Environmental Monitoring |

| Protons (pH sensing) | Pyridine Nitrogen | Change in Absorption/Fluorescence | Chemical Process Control |

Surface Adsorption and Interface Chemistry

The interaction of molecules with surfaces is fundamental to various technologies, including corrosion prevention and the fabrication of electronic devices. The thiol group in this compound plays a crucial role in its adsorption onto metal surfaces.

The adsorption of thiol-containing compounds onto metal surfaces is a well-established phenomenon. The sulfur atom of the thiol group forms a strong covalent bond with many metals, leading to the formation of a self-assembled monolayer (SAM) on the surface.

Silver (Ag): The interaction of thiol derivatives with silver surfaces is widely studied. It is expected that this compound would adsorb onto silver via the formation of a strong Ag-S bond. The orientation of the molecule on the surface can be influenced by factors such as the solvent and the presence of other species. The pyridine ring can either lie flat on the surface or be tilted, depending on the packing density and intermolecular interactions.

Brass (Cu-Zn alloy): Studies on the closely related pyridine-2-thiol (B7724439) have shown that it effectively adsorbs onto brass surfaces. mdpi.com The primary interaction is the formation of a Cu-S covalent bond. mdpi.com In acidic environments, the nitrogen atom in the pyridine ring can become protonated, leading to electrostatic interactions with the negatively charged metal surface. mdpi.com It is highly probable that this compound would exhibit similar adsorption behavior on brass, with the thiol group being the primary anchoring point.

Aluminum (Al): While direct studies on this compound adsorption on aluminum are limited, research on similar molecules like 2-mercaptopyridine (B119420) on aluminum phosphide (B1233454) nanocages suggests a strong interaction. nih.gov The adsorption is driven by the interaction of the heteroatoms (N and S) with the aluminum atoms on the surface. nih.gov The formation of a protective layer on aluminum surfaces is crucial for preventing its corrosion.

The ability of this compound to form a dense, protective layer on metal surfaces makes it a potential corrosion inhibitor. Organic inhibitors typically function by adsorbing onto the metal surface and creating a barrier that prevents corrosive agents from reaching the metal. psu.edunih.gov

Studies on pyridine-2-thiol have demonstrated significant corrosion inhibition efficiency for brass in acidic media. mdpi.com For example, at an optimal concentration, it can reduce the corrosion current density by over 90%. mdpi.com The presence of the methyl group in this compound could further enhance its performance by increasing the electron density on the pyridine ring, which may strengthen its interaction with the metal surface and improve the stability of the protective film.

Table 2: Corrosion Inhibition Data for a Related Compound (Pyridine-2-thiol) on Brass in 0.5 M H₂SO₄

| Inhibitor Concentration | Corrosion Current Density (i_corr) | Inhibition Efficiency (%) |

| 0 mM (Blank) | 26 µA/cm² | - |

| 0.25 mM | 1.8 µA/cm² | >85% |

Data adapted from a study on pyridine-2-thiol. mdpi.com

Integration into Nanostructured Systems

The functionalization of nanoparticles with organic molecules allows for the creation of hybrid materials with novel properties and applications. The thiol group of this compound is an excellent functional group for anchoring onto noble metal nanoparticles, such as gold and silver. nih.govnih.gov

The process typically involves mixing a solution of the nanoparticles with a solution of this compound. The strong affinity of sulfur for these metals leads to the spontaneous formation of a self-assembled monolayer of the molecule on the nanoparticle surface. nih.gov This functionalization can be used to:

Stabilize nanoparticles: The organic layer prevents the nanoparticles from aggregating and precipitating out of solution.

Introduce new functionalities: The exposed pyridine rings on the surface of the functionalized nanoparticles can be used for further chemical reactions or for molecular recognition. For example, they can act as binding sites for other molecules or ions, creating a nanosensor.

Control inter-particle interactions: The nature of the organic layer can be used to control how the nanoparticles interact with each other and with their environment.

The integration of this compound into nanostructured systems opens up possibilities for creating advanced materials for catalysis, sensing, and biomedical applications. For instance, gold nanoparticles functionalized with a similar thiol-containing pyridine derivative have been used in the development of highly sensitive Surface-Enhanced Raman Scattering (SERS) substrates. nih.gov

Molecular Interactions and Chemical Reactivity in Biological Contexts in Vitro Focus

Thiol Reactivity and Adduct Formation Mechanisms

The thiol group of 4-methylpyridine-2-thiol is a key determinant of its chemical reactivity in biological systems. This reactivity is primarily characterized by its interactions with endogenous biological thiols, leading to the formation of adducts and potential interference in assays that rely on thiol chemistry.

Thiol-containing molecules can engage in thiol-disulfide exchange reactions, a process fundamental to many biological functions. mdpi.comresearchgate.net In this SN2-type reaction, a thiolate anion acts as a nucleophile, attacking a sulfur atom of a disulfide bond. researchgate.net This results in the formation of a new disulfide bond and the release of a new thiol. nih.govnih.gov The reactivity of thiols is pH-dependent, with the more nucleophilic thiolate anion being favored at higher pH. nih.gov

Compounds containing thiol groups, such as this compound, have the potential to form covalent adducts with biological thiols like glutathione (B108866) (GSH) and cysteine residues in proteins. acs.org This reactivity is a crucial factor in understanding their biological activity and potential for assay interference. The formation of these adducts can alter the structure and function of proteins and peptides. researchgate.netyoutube.com For instance, the reaction of electrophilic compounds with protein thiols can lead to changes in protein function and distribution. nih.gov

The reaction between a thiol and an electrophile can occur through various mechanisms, including Michael addition and nucleophilic aromatic substitution. acs.orgnih.gov The specific mechanism and rate of reaction are influenced by the chemical nature of both the thiol-containing compound and the biological thiol, as well as the surrounding microenvironment. nih.gov

The reactivity of thiol-containing compounds can lead to interference in various biochemical assays, a phenomenon often referred to as assay promiscuity. acs.org This interference can arise from several chemical mechanisms, including:

Thiol-Disulfide Exchange: As described above, test compounds can directly interact with thiol-containing reagents or protein cysteine residues in the assay system. nih.gov This can lead to the formation of mixed disulfides and alter the intended reaction.

Covalent Adduct Formation: Electrophilic compounds can form covalent adducts with nucleophilic assay components, such as enzyme cysteine residues or thiol-containing substrates. acs.org This can lead to non-specific inhibition or activation in enzymatic assays.

Redox Activity: Some compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). acs.org ROS can then oxidize protein thiols, leading to assay artifacts. nih.gov

The inclusion of scavenging reagents like dithiothreitol (B142953) (DTT) in assay buffers can help mitigate the impact of thiol-reactive compounds by keeping protein cysteines in their reduced state and reacting with the interfering compounds. nih.gov However, this approach is not always completely effective. nih.gov

Table 1: Mechanisms of Thiol-Mediated Assay Interference

| Mechanism | Description | Example |

| Thiol-Disulfide Exchange | Direct reaction between a test compound's thiol/disulfide and a thiol/disulfide in the assay system (e.g., protein cysteine, DTT). nih.govnih.gov | Formation of a mixed disulfide between this compound and a cysteine residue of an enzyme. |

| Covalent Adduct Formation | Nucleophilic attack by a thiol in the assay system on an electrophilic center of the test compound. acs.org | Michael addition of a cysteine thiol to an α,β-unsaturated carbonyl moiety on a test compound. |

| Redox Cycling | The compound undergoes repeated oxidation and reduction, generating reactive oxygen species (ROS) that can modify assay components. acs.org | A compound is reduced by a biological reductant and then re-oxidized by molecular oxygen, producing superoxide (B77818) and subsequently hydrogen peroxide. |

Ligand-Biomolecule Binding Studies

Understanding the binding interactions of this compound and its derivatives with biomolecules is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ashdin.comrjptonline.org This method is valuable for understanding the binding interactions and for predicting the binding affinity of a compound. ashdin.comnih.govnih.gov Studies on related pyridine-2-thiol (B7724439) derivatives have utilized molecular docking to investigate their binding to various protein targets. ashdin.com For example, docking studies of pyrimidine-2-thiol (B7767146) derivatives have been performed on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. ashdin.comrjptonline.org